6-chloro-N-(4-chlorophenyl)-2-methylpyrimidin-4-amine
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Overview
Description
Molecular Structure Analysis
The molecular structure of 6-chloro-N-(4-chlorophenyl)-2-methylpyrimidin-4-amine is not explicitly provided in the search results .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not detailed in the search results .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the search results .Mechanism of Action
The mechanism of action of 6-chloro-N-(4-chlorophenyl)-2-methylpyrimidin-4-amine is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound may also interfere with the replication of viruses by inhibiting viral enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6. In addition, this compound has been found to have a low toxicity profile, which makes it a promising candidate for further development.
Advantages and Limitations for Lab Experiments
One of the main advantages of 6-chloro-N-(4-chlorophenyl)-2-methylpyrimidin-4-amine is its low toxicity profile, which makes it a safe compound to use in lab experiments. In addition, this compound is relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one of the limitations of this compound is its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments.
Future Directions
For research on 6-chloro-N-(4-chlorophenyl)-2-methylpyrimidin-4-amine include the development of this compound as a potential anticancer and antiviral agent and the investigation of its potential use in the treatment of inflammatory diseases.
Synthesis Methods
The synthesis of 6-chloro-N-(4-chlorophenyl)-2-methylpyrimidin-4-amine involves the reaction between 4-chloroaniline and 2-methyl-6-chloropyrimidine-4-carboxylic acid. This reaction is catalyzed by a palladium catalyst in the presence of a base, such as potassium carbonate. The resulting product is then purified through a series of chromatographic techniques, such as column chromatography and recrystallization.
Scientific Research Applications
6-chloro-N-(4-chlorophenyl)-2-methylpyrimidin-4-amine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. This compound has also been investigated for its potential use as an antiviral agent. In addition, this compound has been found to have anti-inflammatory properties that may make it useful in the treatment of inflammatory diseases.
properties
IUPAC Name |
6-chloro-N-(4-chlorophenyl)-2-methylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3/c1-7-14-10(13)6-11(15-7)16-9-4-2-8(12)3-5-9/h2-6H,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJSMUSOJGBEPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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